4-Hydroxy-2-methylphenylboronic acid

Vue d'ensemble

Description

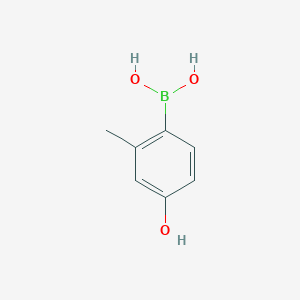

4-Hydroxy-2-methylphenylboronic acid is an organic compound with the molecular formula C7H9BO3. It is a boronic acid derivative, characterized by the presence of a hydroxyl group and a methyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of Suzuki-Miyaura coupling reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of 4-hydroxy-2-methylphenyl halides using boronic acid reagents. The reaction typically employs palladium catalysts and proceeds under mild conditions, making it suitable for various functional groups .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale borylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .

Analyse Des Réactions Chimiques

Synthetic Preparation via Oxidative Cleavage

The compound is often synthesized through oxidative cleavage of its pinacol boronate ester precursor. A representative method involves:

- Substrate : 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Reagents : Sodium periodate (NaIO₄), ammonium acetate (NH₄OAc)

- Solvent : Acetone/water (2:1)

- Temperature : 20°C

- Time : 68 hours

| Parameter | Value |

|---|---|

| Yield | 49% |

| Purity (NMR/LCMS) | Confirmed via ¹H NMR, ESI-LCMS (m/z 151 [M-H]⁻) |

| Key Steps | Oxidative cleavage, silica gel chromatography |

The reaction proceeds via oxidation of the boronate ester to the boronic acid, facilitated by NaIO₄. Ammonium acetate acts as a buffer to stabilize intermediates .

Hydroxylation and Functionalization

The boronic acid group undergoes hydroxylation under oxidative conditions. A study demonstrated:

- Substrate : 4-Methoxy-2-methylphenylboronic acid

- Reagents : Sodium ascorbate, DMF, air (O₂)

- Additives : Varied (e.g., amines, acids)

- Time : 18 hours

| Outcome | Details |

|---|---|

| Conversion | >90% (with optimal additives) |

| Product | 4-Hydroxy-2-methylphenol derivatives |

| Mechanistic Insight | ¹¹B NMR confirmed boronic acid → boronate intermediate → hydroxylated product . |

This reaction highlights the boronic acid’s role in generating phenolic compounds via aerobic oxidation.

Suzuki-Miyaura Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions to form biaryl structures. Key findings include:

- Catalyst : PdCl₂(dppf) or Pd(OAc)₂

- Base : K₂CO₃, Et₃N

- Substrates : Aryl halides (e.g., bromobenzene)

| Example Reaction | Parameters |

|---|---|

| Aryl Halide | Bromobenzene |

| Boronic Acid | 4-Hydroxy-2-methylphenylboronic acid |

| Catalyst Loading | 0.33–1 mol% |

| Yield | Up to 98% |

Key Observations :

- The hydroxyl group does not interfere with coupling efficiency.

- Zinc-based Lewis acids (e.g., Zn(OTf)₂) enhance transmetalation rates .

Stability and Reactivity in Aqueous Media

The compound exhibits pH-dependent stability:

Applications De Recherche Scientifique

Medicinal Chemistry

4-Hydroxy-2-methylphenylboronic acid is primarily known for its role in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer drugs and antifungal agents .

Anti-Cancer Applications

Research indicates that boronic acids can inhibit proteasomes, which are crucial for degrading proteins that regulate cell cycle and apoptosis. The compound has been utilized in synthesizing inhibitors that target cancer cell proliferation. For instance, derivatives of this compound have shown promise in treating breast cancer by interfering with estrogen receptor signaling pathways .

Antifungal Applications

This compound is a precursor in the synthesis of Tavaborole, an antifungal agent effective against onychomycosis (fungal nail infection). Tavaborole works by inhibiting fungal protein synthesis, showcasing the potential of boronic acids in antifungal therapy .

Materials Science

The unique properties of this compound make it suitable for various material applications, including the development of photosensitive materials and sensors .

Photosensitive Materials

The compound's ability to form covalent bonds with other organic molecules allows it to be used in fabricating photosensitive materials that respond to light exposure. This application is critical in developing advanced photonic devices and sensors that require precise control over light interactions .

Sensor Development

In sensor technology, boronic acids are employed for detecting carbohydrates and phenolic compounds due to their selective binding properties. The incorporation of this compound into sensor designs enhances sensitivity and specificity for target analytes .

Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry demonstrated the synthesis of a series of boronic acid derivatives, including this compound, which exhibited significant cytotoxic activity against various cancer cell lines. The structure-activity relationship highlighted the importance of the hydroxyl group in enhancing biological activity .

Development of Antifungal Compounds

Research published in Antimicrobial Agents and Chemotherapy explored the efficacy of Tavaborole, derived from this compound, against dermatophyte infections. The study concluded that this compound significantly reduced fungal load in infected nails compared to traditional treatments .

Mécanisme D'action

The mechanism of action of 4-hydroxy-2-methylphenylboronic acid primarily involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic acid group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxy-3-methoxyphenylboronic acid

- 4-Hydroxy-2-methylbenzeneboronic acid

- 4-Methoxyphenylboronic acid

Uniqueness

4-Hydroxy-2-methylphenylboronic acid is unique due to the presence of both a hydroxyl group and a methyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .

Activité Biologique

4-Hydroxy-2-methylphenylboronic acid (CAS 493035-82-8) is a compound that has gained attention due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and research findings.

This compound is a boronic acid derivative characterized by the following chemical structure:

- Molecular Formula : C₇H₉BO₃

- Molecular Weight : 155.96 g/mol

The compound exhibits properties typical of boronic acids, such as the ability to form reversible covalent bonds with diols and amino groups, which is crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by forming covalent bonds with active site residues, particularly serine and threonine. This inhibition affects cellular signaling pathways and metabolic processes .

- Cell Signaling Modulation : It influences key signaling pathways by modulating kinase activity, which can lead to altered phosphorylation states of proteins involved in cell proliferation, differentiation, and apoptosis .

- Reversible Binding : The boronic acid group allows for reversible interactions with proteins, enabling the compound to act as a modulator rather than a permanent inhibitor .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Stability : The compound is relatively stable under physiological conditions.

- Transport Mechanisms : It can enter cells via passive diffusion or facilitated transport, influencing its bioavailability and distribution within tissues .

- Metabolism : Metabolized by cytochrome P450 enzymes, it may produce active metabolites that contribute to its biological effects .

Anticancer Properties

Research has shown that this compound exhibits potential anticancer activity. In vitro studies demonstrated its ability to inhibit cancer cell proliferation by affecting key signaling pathways involved in cell cycle regulation. For instance:

- IC50 Values : In studies involving various cancer cell lines, IC50 values were reported below 10 µM, indicating significant potency against certain types of cancer cells .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It may act as a protective agent against neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation:

- Mechanism : By inhibiting specific kinases involved in inflammatory responses, it helps reduce neuronal damage in models of neurodegeneration .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has shown effectiveness against certain bacterial strains, potentially through mechanisms involving enzyme inhibition critical for bacterial survival .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

Propriétés

IUPAC Name |

(4-hydroxy-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIYNIONWDBJIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378464 | |

| Record name | 4-Hydroxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493035-82-8 | |

| Record name | B-(4-Hydroxy-2-methylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493035-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.